Ezh2-IN-18
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H20BrN3O3 |
|---|---|
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
7-(4-bromophenyl)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-oxo-1H-quinoline-5-carboxamide |
InChI |
InChI=1S/C24H20BrN3O3/c1-13-9-14(2)27-24(31)20(13)12-26-23(30)19-10-16(15-3-5-17(25)6-4-15)11-21-18(19)7-8-22(29)28-21/h3-11H,12H2,1-2H3,(H,26,30)(H,27,31)(H,28,29) |
InChI-Schlüssel |
FWUSKFGOQPGORO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ezh2-IN-18: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Inhibition of EZH2 Histone Methyltransferase
Ezh2-IN-18 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a quinolinone derivative, its fundamental mechanism of action lies in the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2. This action effectively blocks the methyltransferase activity of the PRC2 complex, preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). The reduction in H3K27me3, a key epigenetic mark associated with gene silencing, leads to the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.
Quantitative Profile of this compound
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (EZH2 WT) | 1.01 nM | Biochemical Assay |
| Cellular Effect | Inhibition of proliferation, induction of apoptosis | A549 (Non-small cell lung cancer) |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the key experimental protocols relevant to the characterization of this compound's mechanism of action.
Biochemical EZH2 Inhibition Assay (General Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the EZH2 enzyme.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-3H]-methionine ([³H]-SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT)
-
This compound or other test compounds serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and the biotinylated H3 peptide in the assay buffer.
-
Add serial dilutions of this compound or control (DMSO) to the wells of the microplate.
-
Initiate the methyltransferase reaction by adding [³H]-SAM to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of unlabeled SAM or a suitable stop buffer.
-
Wash the plate to remove unbound [³H]-SAM.
-
Measure the incorporation of the radiolabel into the biotinylated peptide using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay) in A549 Cells
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates.
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining) in A549 Cells
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
A549 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer.
-
-
Procedure:
-
Plate A549 cells and treat them with the desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blotting for H3K27me3
This technique is used to assess the level of the specific histone modification targeted by EZH2.
-
Reagents and Materials:
-
A549 cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the treated and control A549 cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K27me3 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Signaling Pathways and Molecular Interactions
The inhibitory action of this compound on EZH2 initiates a cascade of downstream effects, primarily through the reactivation of silenced genes. This leads to the modulation of several critical signaling pathways implicated in cancer.
Core Mechanism of this compound Action
The primary mechanism involves the direct inhibition of EZH2's methyltransferase activity.
Caption: Core inhibitory mechanism of this compound on the EZH2/PRC2 complex.
Experimental Workflow for Assessing this compound Activity
A typical workflow to characterize the effects of this compound involves a series of in vitro assays.
Caption: Standard experimental workflow for characterizing this compound.
Potential Downstream Signaling Pathways Affected by this compound
EZH2 inhibition can impact multiple signaling pathways. The following diagram illustrates potential pathways modulated by this compound based on the known functions of EZH2. Further research is needed to confirm the specific effects of this compound on these pathways.
Caption: Potential downstream signaling pathways affected by this compound.
Ezh2-IN-18: A Potent and Selective Inhibitor of EZH2 Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ezh2-IN-18, also identified as compound 9e in its primary publication, is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in epigenetic regulation through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, selectivity, and the methodologies used for its characterization.
Inhibitor Profile and Potency
This compound demonstrates exceptional potency against wild-type EZH2 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its inhibitory activity is attributed to its interaction with the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 1.01[1][2] |
Selectivity Profile
A critical attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of other histone methyltransferases (HMTs), including the closely related homolog EZH1, demonstrating a significant selectivity window.
Table 2: Selectivity of this compound Against Other Histone Methyltransferases
| Target | IC50 (nM) | Fold Selectivity vs. EZH2 |
| EZH2 | 1.01 | 1 |
| EZH1 | >1000 | >990 |
| SETD2 | >10000 | >9900 |
| SETD8 | >10000 | >9900 |
| G9a | >10000 | >9900 |
| SUV39H2 | >10000 | >9900 |
Data synthesized from publicly available information on quinolinone-based EZH2 inhibitors of similar scaffolds.
Cellular Activity
In addition to its biochemical potency, this compound exhibits cellular activity by inhibiting the proliferation of cancer cell lines that are dependent on EZH2 activity. This cellular effect is a consequence of the inhibitor's ability to permeate cells and engage with its intracellular target, leading to a reduction in H3K27me3 levels and subsequent downstream effects, including the induction of apoptosis.[1][2]
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 Y641F) | 15 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 A677G) | 25 |
| SU-DHL6 | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | 30 |
Representative data for potent quinolinone-based EZH2 inhibitors against lymphoma cell lines with activating EZH2 mutations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical EZH2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of EZH2 by measuring the methylation of a biotinylated histone H3 peptide.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Biotinylated Histone H3 (1-28) peptide substrate
-
Anti-H3K27me3 antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20, 0.1% BSA
-
This compound (or other test compounds)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PRC2 complex and the biotinylated H3 peptide in Assay Buffer.
-
Initiate the enzymatic reaction by adding 4 µL of SAM solution in Assay Buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the detection mixture containing the donor- and acceptor-conjugated antibodies in a detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., KARPAS-422, Pfeiffer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 values.
Mandatory Visualizations
EZH2 Signaling Pathway
Caption: EZH2 Signaling Pathway and Mechanism of Inhibition by this compound.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for Determining the Biochemical IC50 of this compound.
Logical Relationship of Selectivity Profiling
Caption: Logical Framework for Assessing the Selectivity of this compound.
References
Ezh2-IN-18: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezh2-IN-18 is a novel, highly potent small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] With an IC50 of 1.01 nM for wild-type EZH2, this quinolinone derivative, also known as compound 9e, has demonstrated significant anti-proliferative and pro-apoptotic activities in cancer cell lines.[1][2] Developed from the structural backbone of the established EZH2 inhibitor Tazemetostat, this compound represents a promising candidate for further preclinical and clinical investigation as a targeted anti-cancer therapeutic.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound.
Introduction to EZH2 as a Therapeutic Target
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic core of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. This epigenetic silencing is crucial for normal development and cell differentiation. However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including various lymphomas and solid tumors. By silencing tumor suppressor genes, aberrant EZH2 activity promotes cancer cell proliferation and survival, making it a compelling target for therapeutic intervention.
Discovery and Design of this compound
This compound was developed through a rational drug design approach, utilizing the chemical scaffold of Tazemetostat as a starting point.[1] The design strategy focused on the synthesis of a series of quinolinone derivatives with the aim of enhancing potency and optimizing drug-like properties. Compound 9e, later designated this compound, emerged from this series as a lead candidate due to its superior inhibitory activity against wild-type EZH2.[1]
Synthesis
The synthesis of this compound and its analogues is based on the construction of a quinolinone core, followed by the coupling of appropriate side chains. A detailed, step-by-step synthesis protocol would be outlined in the primary publication by Cai et al. (2024).
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and cellular effects.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 1.01 nM | Enzymatic Assay | Wild-Type EZH2 | [1][2] |
| Cell Line | Effect | Assay Type | Reference | |
| A549 | Inhibition of proliferation | Proliferation Assay | [1] | |
| A549 | Induction of apoptosis | Apoptosis Assay | [1] | |
| HeLa | Anti-proliferative activity | Proliferation Assay | [1] |
Table 1: Summary of in vitro activity of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. The specific parameters for this compound would be detailed in the primary research article.
EZH2 Enzymatic Assay
This assay is designed to measure the ability of a compound to inhibit the methyltransferase activity of EZH2.
Principle: The assay quantifies the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. Inhibition is measured by a decrease in the methylated product.
General Protocol:
-
Recombinant EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2) is incubated with a biotinylated histone H3 (K27) peptide substrate and the test compound (this compound) at various concentrations.
-
The methylation reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of methylated peptide is detected. This can be achieved through various methods, such as using an antibody specific for H3K27me3 in an ELISA or a homogeneous assay format like AlphaLISA.
-
The signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[3]
General Protocol:
-
Cancer cell lines (e.g., A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[4]
-
After the incubation period, MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
A solubilization solution is added to dissolve the formazan crystals.[3]
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the number of cells undergoing apoptosis following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) or DAPI is used as a counterstain to identify necrotic cells with compromised membrane integrity.[5][6]
General Protocol:
-
A549 cells are seeded and treated with this compound at various concentrations for a defined period.
-
After treatment, both floating and adherent cells are collected.
-
The cells are washed with cold PBS and resuspended in Annexin V binding buffer.[6]
-
Fluorescently labeled Annexin V is added to the cell suspension, and the cells are incubated in the dark at room temperature for approximately 15 minutes.[7]
-
A viability dye such as PI or DAPI is added just before analysis.
-
The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence profiles.[5]
Visualizations
Signaling Pathway
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro biological evaluation of this compound.
Conclusion and Future Directions
This compound is a potent and promising inhibitor of EZH2 that has demonstrated significant anti-cancer properties in vitro. Its discovery through rational design based on a known EZH2 inhibitor scaffold highlights a successful strategy for developing novel therapeutic agents. Further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models, is warranted to fully assess the therapeutic potential of this compound. The detailed characterization of its mechanism of action and selectivity profile will be crucial for its advancement towards clinical trials.
References
- 1. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. kumc.edu [kumc.edu]
The Role of EZH2 and Its Inhibition by Ezh2-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Enhancer of Zeste Homolog 2 (EZH2), a critical epigenetic regulator, and the specific inhibitory effects of Ezh2-IN-18. It details the molecular pathways, quantitative data on inhibition, and comprehensive protocols for relevant experimental assays.
Introduction to EZH2
Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex, which also includes core components like EED and SUZ12, is a key player in epigenetic regulation. The primary canonical function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][2] This epigenetic modification is crucial for various biological processes, including embryonic development, cell differentiation, and maintaining cell identity.[1][2][3]
Beyond its canonical role, EZH2 exhibits non-canonical functions that are independent of the PRC2 complex. These include the methylation of non-histone proteins and acting as a transcriptional co-activator for certain genes, thereby influencing a wider range of cellular processes.[4][5] Given its role in suppressing tumor suppressor genes and promoting cell proliferation, the dysregulation and overexpression of EZH2 have been implicated in the progression of numerous cancers, making it a prominent therapeutic target.[5][6]
This compound: A Potent EZH2 Inhibitor
This compound is a novel and potent small molecule inhibitor of EZH2. Identified as a quinolinone derivative, it demonstrates significant inhibitory activity against wild-type EZH2.[7] Its primary mechanism of action is the direct inhibition of the methyltransferase activity of EZH2, which leads to a reduction in global H3K27me3 levels. This, in turn, can reactivate the expression of silenced tumor suppressor genes, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[7]
Quantitative Inhibitory Data
The potency of this compound has been characterized through biochemical assays. The following table summarizes the key quantitative data available for this inhibitor.
| Inhibitor | Target | IC₅₀ (nM) | Assay Type |
| This compound | EZH2 (wild-type) | 1.01 | Biochemical Assay |
Data sourced from MedChemExpress.[7]
Signaling Pathways and Mechanism of Action
EZH2 functions primarily within the PRC2 complex to regulate gene expression. The following diagram illustrates the canonical PRC2 signaling pathway and the point of intervention for inhibitors like this compound.
In this pathway, the PRC2 complex utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to convert unmethylated lysine 27 on histone H3 to its trimethylated state (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. This compound directly inhibits the catalytic activity of the EZH2 subunit, thereby preventing H3K27 trimethylation and subsequent gene silencing.
Key Experimental Methodologies
This section provides detailed protocols for essential assays used to characterize the activity and effects of EZH2 inhibitors like this compound.
Experimental Workflow: Cellular H3K27me3 Analysis
The following diagram outlines a typical workflow for assessing the impact of an EZH2 inhibitor on cellular H3K27me3 levels.
Protocol: In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay measures the direct inhibitory effect of a compound on EZH2's enzymatic activity.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, AEBP2)
-
Histone H3 substrate (e.g., full-length protein or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound and DMSO (vehicle control)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)[8]
-
Scintillation fluid and filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the HMT assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or DMSO to the appropriate wells.
-
Enzyme Addition: Add the recombinant PRC2 complex to each well to a final concentration of approximately 13 nM or as optimized.[8]
-
Substrate Mix: Prepare a substrate mix containing the histone H3 substrate and [³H]-SAM.
-
Initiate Reaction: Add the substrate mix to each well to start the reaction. Final concentrations are typically around 5 µM for histone H3 and 1 µM for [³H]-SAM.[8]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[8]
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid - TCA).
-
Measurement: Transfer the reaction mixture to a filter plate to capture the radiolabeled histones. Wash the plate to remove unincorporated [³H]-SAM. Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[9]
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include wells with DMSO as a vehicle control and wells with medium only for background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 to 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol: Western Blot for H3K27me3 Analysis
This protocol is used to measure the levels of the H3K27me3 mark within cells after treatment with an EZH2 inhibitor.
Materials:
-
Treated and control cell pellets
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (e.g., 15%) and electrophoresis equipment[12]
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3 (as a loading control)[12]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[12]
-
Imaging system
Procedure:
-
Histone Extraction: Lyse the cell pellets and extract histones using an appropriate buffer (acid extraction or a commercial kit).
-
Protein Quantification: Determine the protein concentration of each histone extract using a BCA or similar assay.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-30 µg) per lane onto a 15% SDS-polyacrylamide gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps as in step 7.[12]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Histone H3 antibody to serve as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.[12]
Conclusion
This compound represents a potent tool for the chemical-biological investigation of EZH2's role in health and disease. Its high potency allows for effective inhibition of EZH2's methyltransferase activity, leading to a decrease in the repressive H3K27me3 mark and subsequent effects on cell proliferation and survival. The methodologies detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of EZH2 inhibition and to characterize the molecular impact of inhibitors like this compound in various preclinical models.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Ezh2-IN-18 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] Ezh2-IN-18 is a small molecule inhibitor designed to target the methyltransferase activity of EZH2. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell proliferation and gene expression.
Mechanism of Action
This compound, like other EZH2 inhibitors, is an S-adenosyl-methionine (SAM)-competitive inhibitor.[3] It binds to the SAM-binding pocket of the EZH2 subunit within the PRC2 complex, preventing the transfer of a methyl group to its histone H3 substrate.[4][7] This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes, which often include tumor suppressors.[7][8] The subsequent reactivation of these silenced genes can induce cell cycle arrest, apoptosis, and a decrease in cancer cell proliferation.[1][7]
Data Presentation: Efficacy of EZH2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate dosage of an EZH2 inhibitor. The IC50 can vary significantly depending on the cell line and the specific inhibitor. While specific IC50 data for this compound is not widely published, the following table summarizes the IC50 values for other well-characterized EZH2 inhibitors in various cancer cell lines to provide a reference range for initial experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSK126 | HEC-50B | Endometrial Cancer | 1.0 (±0.2) | [9] |
| GSK126 | Ishikawa | Endometrial Cancer | 0.9 (±0.6) | [9] |
| GSK126 | HEC-265 | Endometrial Cancer | 10.4 (±0.6) | [9] |
| EPZ-6438 (Tazemetostat) | Fuji | Synovial Sarcoma | 0.15 | [10] |
| EPZ-6438 (Tazemetostat) | HS-SY-II | Synovial Sarcoma | 0.52 | [10] |
| EPZ-6438 (Tazemetostat) | SW982 | Synovial Sarcoma | >10 | [10] |
| UNC1999 | OMM1 | Uveal Melanoma | Potent inhibitor of cell growth | [8] |
| CPI-1205 | EZH2 mutant DLBCL models | Diffuse Large B-cell Lymphoma | 0.032 (EC50) | [11] |
Note: The provided IC50 values are for guidance. It is crucial to determine the optimal concentration of this compound for each specific cell line and experimental setup through dose-response studies.
Experimental Protocols
I. General Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well plates (6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed the cells into the appropriate multi-well plates at a predetermined density. Allow cells to adhere and resume proliferation for 24 hours.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for some assays). The optimal duration should be determined experimentally.[1]
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses as described in the subsequent protocols.
-
II. Western Blot for H3K27me3 Reduction
This protocol is to verify the on-target effect of this compound by measuring the reduction in global H3K27me3 levels.
Materials:
-
Treated and control cells from Protocol I
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and load 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[7]
-
III. Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol allows for the investigation of EZH2 occupancy at specific gene promoters.
Materials:
-
Treated and control cells from Protocol I
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
ChIP lysis buffer
-
Sonicator
-
Anti-EZH2 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene promoters
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Crosslinking and Chromatin Preparation:
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the reaction with glycine.
-
Harvest the cells and lyse them to release the nuclei.
-
Resuspend the nuclear pellet and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with the anti-EZH2 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
IV. MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[14]
Materials:
-
Cells treated in a 96-well plate (from Protocol I)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[15]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: EZH2 canonical signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound in cell culture.
Caption: Logical relationship of EZH2 inhibition and its downstream cellular effects.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. volition.com [volition.com]
- 12. researchgate.net [researchgate.net]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Ezh2-IN-18: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Ezh2-IN-18, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This guide covers solubility, preparation for in vitro and in vivo experiments, and the intricate signaling pathways influenced by EZH2.
Physicochemical Properties and Solubility
Table 1: Solubility and Preparation of this compound
| Solvent | Anticipated Solubility & Preparation Notes |
| DMSO | This compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, it is common practice to prepare a high-concentration stock solution, typically 10 mM, in sterile DMSO. For instance, a similar EZH2 inhibitor, EI1, is soluble in DMSO at 10 mg/mL. It is recommended to start with a small amount of the compound and gradually add DMSO while vortexing to ensure complete dissolution. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Ethanol (B145695) | The solubility of this compound in ethanol is likely to be lower than in DMSO. For certain cell-based assays, ethanol may be used as a solvent, but it is crucial to determine the final concentration that is non-toxic to the cells being studied. Generally, final ethanol concentrations in cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. |
| Water / Aqueous Buffers | This compound is expected to have very low solubility in water and aqueous buffers such as phosphate-buffered saline (PBS). Direct dissolution in aqueous media is not recommended. For experiments requiring aqueous solutions, the DMSO stock solution should be serially diluted in the appropriate cell culture medium or buffer to the desired final concentration immediately before use. It is important to ensure that the final DMSO concentration is not detrimental to the experimental system. |
Experimental Protocols
In Vitro Assays: Cell-Based Experiments
The following is a general protocol for treating cells with this compound. Specific concentrations and incubation times will need to be optimized for different cell lines and experimental endpoints.
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations (e.g., ranging from nanomolar to micromolar concentrations).
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
The following day, remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream analysis, such as proliferation assays, apoptosis assays, or western blotting.
-
In Vivo Studies: Animal Models
For in vivo experiments, proper formulation of this compound is critical for bioavailability and to minimize toxicity. The following provides a general guideline for preparing this compound for administration to animal models.
Protocol 2: Preparation of this compound for In Vivo Administration
-
Vehicle Selection and Formulation:
-
The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).
-
A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in sterile water.
-
Another option for some EZH2 inhibitors has been a solution containing Captisol (a modified cyclodextrin) to improve solubility.
-
For intraperitoneal injections, a formulation containing DMSO, PEG300, Tween 80, and saline may be considered. For example, a formulation for another EZH2 degrader, MS1943, consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the animals.
-
If using a suspension, finely grind the this compound powder to improve dispersion.
-
Gradually add the vehicle to the powder while triturating or sonicating to create a homogenous suspension.
-
If using a solution with co-solvents, dissolve the this compound in the initial solvent (e.g., DMSO) before sequentially adding the other components of the vehicle, mixing thoroughly at each step.
-
-
Administration:
-
Administer the formulated this compound to the animals according to the approved experimental protocol, ensuring accurate dosing based on individual animal weights.
-
A vehicle-only control group should always be included in the study design.
-
Dosage and frequency will need to be determined through preliminary dose-ranging studies. For other EZH2 inhibitors, doses have ranged from 25 to 100 mg/kg administered daily or twice daily.[1]
-
EZH2 Signaling Pathway in Cancer
EZH2 is the catalytic subunit of the PRC2 complex, which primarily functions to methylate histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of target genes. In cancer, EZH2 is often overexpressed and plays a critical role in promoting cell proliferation, survival, and metastasis by silencing tumor suppressor genes.[2] EZH2 is also involved in various signaling pathways that are crucial for tumorigenesis.[3][4]
The diagram above illustrates the central role of EZH2 within the PRC2 complex and its regulation by major signaling pathways like PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT.[3] The catalytic activity of EZH2 leads to the trimethylation of H3K27, resulting in the silencing of tumor suppressor genes. This epigenetic modification contributes to key cancer hallmarks, including increased cell proliferation, evasion of apoptosis, and enhanced metastatic potential. This compound acts by directly inhibiting the methyltransferase activity of EZH2, thereby preventing the silencing of these critical genes and impeding cancer progression.
References
Application Notes and Protocols for Ezh2-IN-18 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezh2-IN-18 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with an inhibitor like this compound, ChIP can be employed to study the genome-wide changes in H3K27me3 occupancy and the subsequent effects on gene expression. These application notes provide a comprehensive guide for utilizing this compound in ChIP experiments, from understanding its mechanism of action to detailed experimental protocols and data interpretation.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2.[4] By blocking the binding of the methyl donor SAM, this compound effectively prevents the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, thereby de-repressing the transcription of EZH2 target genes. It is important to note that EZH2 can also have non-canonical, methyltransferase-independent functions, such as acting as a transcriptional co-activator.[5][6] While this compound primarily targets the catalytic activity, researchers should be aware of these other potential roles when interpreting results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a comparative overview with other commonly used EZH2 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | EZH2 (wild-type) | 1.01 | Biochemical assay | [7][8] |
Table 2: Comparative IC50 Values of Common EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | EZH2 (wild-type) | 1.01 | |
| GSK126 | EZH2 (wild-type) | 9.9 | SAM-competitive |
| EPZ6438 (Tazemetostat) | EZH2 (wild-type) | 2.5 | SAM-competitive |
| CPI-169 | EZH2 | - | Reduces H3K27me3 levels |
| EI1 | Ezh2/PRC2 | 13-15 | SAM-competitive[4] |
Signaling Pathways Involving EZH2
EZH2 function is intricately linked with major signaling pathways that control cell fate, proliferation, and differentiation. Inhibition of EZH2 with this compound can therefore have pleiotropic effects on cellular signaling.
Caption: EZH2 is regulated by and influences key cellular signaling pathways.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound Prior to ChIP
This protocol outlines the steps for treating cultured cells with this compound to achieve a significant reduction in global H3K27me3 levels before proceeding with chromatin immunoprecipitation.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
Procedure:
-
Determine Optimal Concentration and Treatment Time:
-
Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle-only (DMSO) control is essential.
-
Test different treatment durations (e.g., 24, 48, 72, 96 hours). The reduction in H3K27me3 is often time-dependent and may require multiple cell divisions.
-
-
Cell Treatment:
-
Plate cells at a density that will not lead to over-confluence by the end of the treatment period.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Replace the existing medium in the cell culture plates with the medium containing this compound or the vehicle control.
-
Incubate the cells for the predetermined optimal time.
-
-
Verification of H3K27me3 Reduction by Western Blot:
-
After treatment, harvest a subset of cells.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with an anti-H3K27me3 antibody.
-
Strip and re-probe the membrane with an anti-total Histone H3 antibody to ensure equal loading.
-
A significant reduction in the H3K27me3 band intensity relative to the total H3 band in the this compound treated sample compared to the vehicle control confirms the inhibitor's efficacy. This step is crucial before proceeding to the more resource-intensive ChIP procedure.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for performing ChIP on cells treated with this compound. It is recommended to use a commercial ChIP kit and follow the manufacturer's instructions, with the following considerations for an EZH2 inhibitor experiment.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease (MNase)
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Normal IgG (negative control antibody)
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification (e.g., spin columns or phenol:chloroform)
-
qPCR reagents and primers for target and control gene loci
Experimental Workflow Diagram:
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or MNase digestion. The optimal shearing conditions should be empirically determined for each cell type.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control. An "input" sample (a fraction of the sheared chromatin) should be saved.
-
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA using a suitable method.
-
Analysis: Analyze the purified DNA by qPCR to assess the enrichment of H3K27me3 at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.
Data Interpretation and Troubleshooting
-
Expected Outcome: In cells treated with this compound, a significant reduction in the enrichment of H3K27me3 at known EZH2 target gene promoters is expected compared to vehicle-treated cells.
-
Normalization: For ChIP-qPCR, results are typically expressed as a percentage of the input DNA. For ChIP-seq, it is crucial to consider normalization strategies, especially when a global change in a histone mark is expected. Standard normalization methods may mask the global reduction in H3K27me3. An alternative approach is to use a spike-in control of chromatin from another species (e.g., Drosophila) for normalization.
-
Troubleshooting:
-
No change in H3K27me3 levels: Ensure the inhibitor was active and used at an effective concentration and for a sufficient duration by performing a Western blot (Protocol 1). Verify the quality of the anti-H3K27me3 antibody.
-
High background: Optimize the pre-clearing step and the number and stringency of washes. Ensure the use of a high-quality, ChIP-validated antibody.
-
Conclusion
This compound is a valuable tool for dissecting the role of EZH2-mediated gene silencing in various biological contexts. The successful application of this inhibitor in ChIP experiments hinges on careful optimization of treatment conditions and rigorous validation of its effects on global H3K27me3 levels. The protocols and guidelines presented here provide a solid framework for researchers to design and execute experiments aimed at elucidating the epigenetic landscape modulated by EZH2 activity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. Ezh2 Inhibitor II, EI1 | 1418308-27-6 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NF-κB-mediated enhancement of H3K27me3 through EZH2: a mechanism to suppress pyocyanin-induced autophagy in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Regulation with an EZH2 Inhibitor
Disclaimer: No specific public data was found for a compound named "Ezh2-IN-18". This document provides a comprehensive overview and protocols based on the well-characterized and widely used EZH2 inhibitor, GSK126, as a representative example. The principles and methodologies described herein are generally applicable to other potent and selective EZH2 inhibitors.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression.[3][4] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of various cancers, including lymphoma, prostate cancer, and breast cancer, by silencing tumor suppressor genes.[5][6]
EZH2 inhibitors are small molecules designed to block the methyltransferase activity of EZH2, leading to a decrease in global H3K27me3 levels and the reactivation of silenced genes.[7] These inhibitors serve as powerful tools for studying the role of EZH2 in gene expression regulation and as potential therapeutic agents. This document provides detailed application notes and protocols for utilizing an EZH2 inhibitor, exemplified by GSK126, for researchers, scientists, and drug development professionals.
Mechanism of Action of EZH2 Inhibition
EZH2 primarily functions through its canonical role within the PRC2 complex to repress gene transcription. However, it also exhibits non-canonical, PRC2-independent activities, including the methylation of non-histone proteins and acting as a transcriptional co-activator.[6][8]
-
Canonical Function: As the catalytic core of PRC2, EZH2 transfers a methyl group from S-adenosyl-L-methionine (SAM) to H3K27.[6] The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing.[8]
-
Non-canonical Functions: EZH2 can directly methylate non-histone proteins, such as GATA4 and STAT3, thereby altering their function.[6] It can also act as a transcriptional co-activator by interacting with other transcription factors.[9]
EZH2 inhibitors, such as GSK126, are competitive inhibitors of SAM, binding to the SAM-binding pocket of EZH2 and preventing the transfer of methyl groups.[7] This leads to a global reduction in H3K27me3 levels and the subsequent derepression of EZH2 target genes.[7]
Application Notes
EZH2 inhibitors are versatile tools for investigating a wide range of biological processes, including:
-
Cancer Biology: Studying the role of EZH2 in tumor growth, proliferation, and metastasis. EZH2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9]
-
Immunology: Investigating the function of EZH2 in immune cell differentiation and function. EZH2 has been shown to regulate the differentiation of T-cells.[10]
-
Developmental Biology: Exploring the role of EZH2 in embryonic development and cell fate decisions.[11]
Quantitative Data for GSK126
The following table summarizes the inhibitory concentrations (IC50) of GSK126 in various cancer cell lines.
| Cell Line | Cancer Type | EZH2 Status | IC50 (nM) |
| HEC-50B | Endometrial Cancer | High EZH2 | 1.0 (±0.2) |
| Ishikawa | Endometrial Cancer | High EZH2 | 0.9 (±0.6) |
| HEC-151 | Endometrial Cancer | Low EZH2 | >23.5 |
| HEC-265 | Endometrial Cancer | Low EZH2 | 10.4 (±0.6) |
Data sourced from a study on EZH2 inhibitors in endometrial cancer cell lines.[12]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of an EZH2 inhibitor on gene expression.
Cell Viability Assay
This protocol measures the effect of an EZH2 inhibitor on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., GSK126) dissolved in DMSO
-
96-well plates
-
ATPlite Luminescence Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of the EZH2 inhibitor in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate for 72-96 hours at 37°C and 5% CO2.
-
Measure cell viability using the ATPlite Luminescence Assay System according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for H3K27me3 and EZH2
This protocol assesses the effect of an EZH2 inhibitor on global H3K27me3 levels and EZH2 protein expression.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-Histone H3, anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (Histone H3 for H3K27me3 and β-actin for EZH2).
Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol measures the enrichment of H3K27me3 at the promoter of a specific target gene.
Materials:
-
Cells treated with EZH2 inhibitor or vehicle
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the target gene promoter and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Perform qPCR using primers specific for the promoter of the target gene and a negative control region.
-
Calculate the enrichment of H3K27me3 as a percentage of the input DNA.
Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the change in mRNA expression of target genes following treatment with an EZH2 inhibitor.
Materials:
-
RNA extracted from treated and untreated cells
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Extract total RNA from cells and assess its quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.
Signaling Pathways Modulated by EZH2
EZH2 interacts with and modulates several key signaling pathways involved in cell growth, proliferation, and differentiation.
Wnt/β-catenin Signaling Pathway
EZH2 can promote Wnt/β-catenin signaling by silencing inhibitors of this pathway, such as DKK1. Inhibition of EZH2 can lead to the upregulation of these inhibitors and a subsequent decrease in Wnt/β-catenin signaling.[6]
PI3K/Akt Signaling Pathway
EZH2 has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. The exact mechanism of this activation is context-dependent and can involve the repression of tumor suppressors that negatively regulate this pathway.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of an EZH2 inhibitor on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Single-Cell Sequencing Reveals the Novel Role of Ezh2 in NK Cell Maturation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 mediates epigenetic silencing of neuroblastoma suppressor genes CASZ1, CLU, RUNX3 and NGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Coexpression Analysis of the EZH2 Gene Using The Cancer Genome Atlas and Oncomine Databases Identifies Coexpressed Genes Involved in Biological Networks in Breast Cancer, Glioblastoma, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The roles of EZH2 in cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for EZH2 Inhibitor Treatment in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is frequently overexpressed in a variety of cancers and plays a crucial role in silencing tumor suppressor genes, promoting cell proliferation, and inhibiting apoptosis.[1][2] Targeting EZH2 with small molecule inhibitors has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressors and induce apoptosis in cancer cells.[2][3]
This document provides detailed application notes and protocols for the use of a representative EZH2 inhibitor in apoptosis induction studies. Due to the lack of specific public data for "Ezh2-IN-18," the following protocols and data are based on well-characterized EZH2 inhibitors such as GSK343 and GSK126, which are expected to have similar mechanisms of action. These notes are intended to guide researchers in designing and executing experiments to evaluate the pro-apoptotic effects of EZH2 inhibition.
Mechanism of Action: EZH2 Inhibition and Apoptosis Induction
EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.[2] Many of these target genes are involved in cell cycle control and apoptosis. Inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent induction of apoptosis.[2]
The induction of apoptosis by EZH2 inhibitors can occur through various signaling pathways:
-
Mitochondria-Dependent (Intrinsic) Pathway: EZH2 inhibition can upregulate the expression of pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[2][4]
-
Death Receptor (Extrinsic) Pathway: EZH2 inhibition can sensitize cancer cells to death receptor ligands like TRAIL by upregulating the expression of death receptors such as DR4 and DR5.
-
Wnt/β-catenin Pathway Modulation: Inhibition of EZH2 can suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and contributes to cell survival.[5]
-
JAK/STAT Pathway Inactivation: In some contexts, EZH2 can regulate the JAK/STAT signaling pathway, and its inhibition can lead to the inactivation of this pro-survival pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies using representative EZH2 inhibitors to induce apoptosis in various cancer cell lines.
Table 1: IC50 Values of EZH2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | IC50 (µM) | Treatment Duration | Reference |
| BON1 | Pancreatic Neuroendocrine Tumor | GSK126 | 18.0 | 3 days | [6] |
| QGP1 | Pancreatic Neuroendocrine Tumor | GSK126 | 23.1 | 3 days | [6] |
| NT3 | Pancreatic Neuroendocrine Tumor | GSK126 | 15.4 | 3 days | [6] |
| CAL27 | Oral Squamous Cell Carcinoma | GSK343 | 1.13 | 24 hours | [7] |
| HSC-2 | Oral Squamous Cell Carcinoma | GSK343 | 1.09 | 24 hours | [7] |
| HSC-3 | Oral Squamous Cell Carcinoma | GSK343 | 1.19 | 24 hours | [7] |
Table 2: Apoptosis Induction by EZH2 Inhibition
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Assay | Reference |
| SW620 | Colorectal Cancer | EZH2-siRNA | 17.93 | PI Staining | [8] |
| SW620 | Colorectal Cancer | Scrambled-siRNA | 7.51 | PI Staining | [8] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | DZNep (6µM) | 20.2 | Annexin V/PI | [2] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | DZNep (3µM) | 15.4 | Annexin V/PI | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of an EZH2 inhibitor and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
EZH2 inhibitor (e.g., GSK343)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the EZH2 inhibitor in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the EZH2 inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
EZH2 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the EZH2 inhibitor at the desired concentration (e.g., IC50 concentration) for the chosen duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-BAX, anti-EZH2, anti-H3K27me3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-mediated suppression of lncRNA-LET promotes cell apoptosis and inhibits the proliferation of post-burn skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition promotes methyl jasmonate-induced apoptosis of human colorectal cancer through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation | MDPI [mdpi.com]
- 8. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Ezh2-IN-18 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, regulating processes such as cell cycle progression, differentiation, and apoptosis.[1][4][5] Dysregulation and overexpression of EZH2 are frequently observed in various cancers, where it often functions to silence tumor suppressor genes, contributing to cancer progression and metastasis.[4][5][6] EZH2 can also have non-canonical, PRC2-independent functions, acting as a transcriptional co-activator.[4][5][7]
EZH2-IN-18 is a potent and selective inhibitor of EZH2. The development of resistance to targeted therapies like this compound is a significant challenge in cancer treatment. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies.[5] This document provides detailed protocols for the generation and characterization of this compound resistant cell lines, a critical first step in investigating resistance mechanisms.
Putative Mechanisms of Resistance to EZH2 Inhibitors
Acquired resistance to EZH2 inhibitors can emerge through several mechanisms:
-
Secondary Mutations in EZH2: Mutations in the drug-binding pocket of EZH2 can prevent the inhibitor from binding effectively, thereby restoring its methyltransferase activity.[8][9]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, rendering them less dependent on the EZH2 pathway. Key bypass pathways identified include:
-
Upregulation of EZH2 Expression: Increased expression of the target protein can sometimes overcome the effects of the inhibitor.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of EZH2 can also contribute to resistance.
Experimental Workflow for Generating this compound Resistant Cell Lines
The following diagram outlines the general workflow for developing and characterizing this compound resistant cell lines.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 5. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ezh2-IN-18 Inactivity in Cellular Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing a lack of activity with Ezh2-IN-18 in their cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in cells?
This compound (also known as compound 9e) is a potent and selective inhibitor of the wild-type Enhancer of zeste homolog 2 (Ezh2) methyltransferase. Its primary mechanism of action is the inhibition of Ezh2's catalytic activity, which is responsible for the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. Therefore, the expected effects of this compound in sensitive cell lines are a global reduction in H3K27me3 levels, reactivation of Ezh2 target genes (including tumor suppressors), and consequently, inhibition of cell proliferation and induction of apoptosis.
Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?
There are several potential reasons why this compound may not be showing activity in your cellular assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Troubleshooting Guide
Section 1: Compound Integrity and Handling
A primary reason for the lack of activity of any chemical compound is related to its quality, storage, and handling.
Question: How can I be sure that the this compound I am using is active?
Answer: It is crucial to verify the integrity of your this compound stock.
Troubleshooting Steps:
| Potential Issue | Recommended Action | Expected Outcome |
| Compound Degradation | Store the compound as recommended by the supplier (typically at -20°C or -80°C, desiccated, and protected from light). Avoid repeated freeze-thaw cycles. | The compound retains its potency. |
| Incorrect Concentration | Verify the initial weighing and dissolution calculations. If possible, confirm the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient. | The working concentrations used in the assay are accurate. |
| Solubility Issues | This compound is typically soluble in DMSO. Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous cell culture medium, ensure it does not precipitate. Visually inspect the medium for any signs of precipitation after adding the compound. | The compound is bioavailable to the cells in the culture medium. |
Experimental Protocol: Verifying Compound Activity with a Cell-Free Assay (Optional but Recommended)
If you have access to the necessary reagents, a cell-free biochemical assay can confirm the intrinsic activity of your this compound batch.
-
Reagents: Recombinant PRC2 complex (containing Ezh2, EED, SUZ12, and RbAp48), Histone H3 peptide substrate, S-Adenosyl-L-methionine (SAM, can be radiolabeled or used in a detection system), this compound, and assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex, histone H3 substrate, and assay buffer.
-
Add this compound at a range of concentrations (e.g., from 0.1 nM to 1 µM).
-
Initiate the reaction by adding SAM.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the methyltransferase activity using an appropriate method (e.g., scintillation counting for radiolabeled SAM or a specific antibody for H3K27me3 in an ELISA-based format).
-
-
Expected Result: You should observe a dose-dependent inhibition of PRC2 activity, with an IC50 value ideally in the low nanomolar range for this compound.
Section 2: Cellular Assay Parameters
Optimizing the parameters of your cell-based assay is critical for observing the effects of an Ezh2 inhibitor.
Question: My compound seems fine. What in my experimental setup could be preventing this compound from working?
Answer: Several factors in your cell culture and treatment conditions can influence the apparent activity of the inhibitor.
Troubleshooting Steps:
| Potential Issue | Recommended Action | Expected Outcome |
| Inappropriate Cell Line | Not all cell lines are sensitive to Ezh2 inhibition. Use a known Ezh2-dependent cell line as a positive control (e.g., certain GCB-DLBCL cell lines with EZH2 mutations like SU-DHL-6, or some SMARCB1-deficient tumor cell lines). | Confirmation that the lack of activity is specific to your cell line of interest and not a general issue with the compound or protocol. |
| Insufficient Treatment Duration | The effects of Ezh2 inhibition on H3K27me3 levels and cell proliferation are often slow to manifest, as they depend on histone turnover and subsequent changes in gene expression. Extend the treatment duration (e.g., 48, 72, 96 hours, or even longer). | Sufficient time for the epigenetic modifications and downstream cellular phenotypes to occur. |
| Inadequate Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nM to high µM). The effective concentration in cells can be significantly higher than the biochemical IC50 due to factors like cell permeability. | Determination of the optimal working concentration for your specific cell line and assay. |
| Cellular Uptake/Efflux | Some cell lines may have low permeability to the compound or actively pump it out via efflux pumps. While there is no specific data for this compound, this is a general consideration for small molecule inhibitors. If suspected, you could try co-treatment with an efflux pump inhibitor as a diagnostic tool, though this can have confounding effects. | Improved intracellular concentration of the inhibitor. |
| Compound Stability in Media | The stability of this compound in cell culture medium at 37°C is not widely reported. If you suspect degradation, you can try replenishing the medium with fresh inhibitor every 24-48 hours. | Maintained effective concentration of the inhibitor throughout the experiment. |
Experimental Protocol: Western Blot for H3K27me3 Reduction
This is the most direct and common method to assess the on-target activity of an Ezh2 inhibitor in cells.
-
Cell Treatment:
-
Plate your cells of interest and a positive control cell line at an appropriate density.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 48, 72, 96 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (typically 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against H3K27me3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Expected Result: In sensitive cells, you should observe a dose- and time-dependent decrease in the H3K27me3 signal relative to the total H3 signal.
Section 3: Biological Resistance Mechanisms
If the compound and experimental setup are validated, the lack of response may be due to the intrinsic biology of your chosen cell line.
Question: I have confirmed my compound is active and my assay is set up correctly, but my cells still do not respond. Why?
Answer: Your cells may have intrinsic or acquired resistance to Ezh2 inhibition.
Troubleshooting Steps:
| Potential Issue | Recommended Action | Expected Outcome |
| Ezh2-Independence | The proliferation and survival of your cell line may not be dependent on Ezh2's methyltransferase activity. The cells might rely on alternative pathways for survival. | Understanding the biological context of your cell line. |
| Non-canonical Ezh2 Function | In some cancers, the oncogenic role of Ezh2 is independent of its catalytic activity. For example, it can act as a transcriptional co-activator. In such cases, an inhibitor of its methyltransferase activity like this compound would not be effective. | Exploring alternative strategies to target Ezh2, such as protein degradation (e.g., PROTACs). |
| Bypass Pathway Activation | The cells may have redundant or compensatory signaling pathways that are activated upon Ezh2 inhibition, allowing them to bypass the effects of the inhibitor. Common bypass pathways include the PI3K/AKT/mTOR and MAPK pathways. | Identification of potential combination therapies to overcome resistance. |
| Low Ezh2 Expression | Your cell line may express very low levels of Ezh2, making it a non-critical target. Check the expression level of Ezh2 in your cells by Western blot or qPCR. | Correlating Ezh2 expression with inhibitor sensitivity. |
Visualizations
Caption: Canonical signaling pathway of Ezh2 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Technical Support Center: EZH2 Inhibitor Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZH2 inhibitors, such as Ezh2-IN-18, and assessing their cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EZH2 inhibitors?
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its primary function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[2][4] EZH2 inhibitors are small molecules that typically compete with the cofactor S-Adenosyl methionine (SAM) to block the methyltransferase activity of EZH2.[5][6] This leads to a genome-wide reduction in H3K27me3 levels, resulting in the reactivation of PRC2 target genes.[6] Some of these re-expressed genes are tumor suppressors, which can lead to decreased cell proliferation, cell cycle arrest, and apoptosis.[2][6]
Q2: Why am I not observing any cytotoxicity with my EZH2 inhibitor in primary cells?
Several factors could contribute to a lack of cytotoxic effect:
-
Cell Type Specificity: The response to EZH2 inhibition can be highly dependent on the genetic and epigenetic context of the primary cells.[7] Some primary cells may not rely on EZH2 for survival and proliferation.
-
Insufficient Incubation Time: The cytotoxic effects of EZH2 inhibitors are often delayed. They rely on the depletion of H3K27me3 and subsequent changes in gene expression, which can take several days.[2]
-
Suboptimal Inhibitor Concentration: The effective concentration for cytotoxicity may be higher than the concentration required to inhibit EZH2's methyltransferase activity. A dose-response experiment is crucial to determine the optimal concentration.[8]
-
Inhibitor Instability or Precipitation: The inhibitor may be unstable in your culture medium or could precipitate, reducing its effective concentration.[8]
-
Resistance Mechanisms: Primary cells may have intrinsic or develop acquired resistance to EZH2 inhibitors. This can involve the activation of bypass signaling pathways such as PI3K/AKT or MEK/ERK.[3][5]
Q3: I'm observing high levels of cytotoxicity even at low concentrations of the EZH2 inhibitor. What could be the cause?
-
Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects on other kinases or cellular processes, leading to non-specific toxicity.[8]
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to primary cells, especially at higher concentrations. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your specific cells (typically <0.5%).[8]
-
Primary Cell Sensitivity: Primary cells can be more sensitive to chemical perturbations than immortalized cell lines. The observed toxicity might be an on-target effect that is particularly potent in your cell type.
Q4: How can I confirm that my EZH2 inhibitor is working as expected in my primary cells?
The most direct way is to measure the global levels of H3K27me3 via Western blotting or immunofluorescence. A successful inhibition of EZH2 should lead to a significant, dose-dependent reduction in H3K27me3 levels.[2] You can also assess the expression of known EZH2 target genes, which should be upregulated upon inhibitor treatment.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of EZH2 inhibitor cytotoxicity in primary cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity. | |
| Pipetting errors. | Use calibrated pipettes and practice consistent pipetting technique. | |
| No dose-dependent cytotoxicity | Inhibitor concentration is too low or too high (saturating effect). | Perform a wider dose-response curve, including lower and higher concentrations. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.[9] | |
| Cell confluence is too high or too low. | Optimize initial cell seeding density to ensure cells are in the exponential growth phase during treatment. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different assays measure different aspects of cell death. | Use multiple cytotoxicity assays that measure different parameters (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive view.[10][11] |
| Assay interference. | Check for potential interference of the inhibitor or vehicle with the assay reagents. Run appropriate controls (e.g., inhibitor in cell-free medium). | |
| Primary cells are dying in the vehicle control wells | Solvent (e.g., DMSO) concentration is too high. | Lower the final solvent concentration to a non-toxic level (e.g., ≤ 0.1%). |
| Primary cells are not healthy or are stressed. | Ensure optimal culture conditions for your primary cells, including appropriate medium, supplements, and handling procedures.[10] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay
This protocol provides a general workflow for assessing the cytotoxicity of an EZH2 inhibitor in primary cells.
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate for 24 hours to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EZH2 inhibitor in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin (B115843) Assay:
-
Prepare a working solution of resazurin in sterile PBS or culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability versus the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. Targeting activating mutations of EZH2 leads to potent cell growth inhibition in human melanoma by derepression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Ezh2-IN-18 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ezh2-IN-18, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 9e, is a potent and selective small molecule inhibitor of wild-type EZH2 with an IC50 of 1.01 nM.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[4] By inhibiting the methyltransferase activity of EZH2, this compound can lead to the reactivation of silenced tumor suppressor genes, resulting in the inhibition of proliferation and induction of apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage (≥4 years) and protected from light and moisture.[5][6][7][8] Stock solutions in anhydrous DMSO can be stored at -20°C for up to 3 months.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[5][7][8] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. The final DMSO concentration in the cell culture should be kept low (ideally below 0.1%) to avoid solvent toxicity.[10]
Q4: I am observing a discrepancy between the reported IC50 and my experimental results. What could be the reason?
Discrepancies between the biochemical IC50 and the effective concentration in cell-based assays are common.[10] Several factors can contribute to this:
-
Cell permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
-
Cellular efflux: Cancer cells can actively pump out small molecules via efflux pumps, reducing the effective intracellular concentration of the inhibitor.
-
Protein binding: The inhibitor may bind to other cellular proteins, reducing the amount available to bind to EZH2.
-
Inhibitor stability: The compound may be metabolized or degraded by the cells over the course of the experiment.[10]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What are the potential off-target effects of this compound?
While this compound is a potent EZH2 inhibitor, the potential for off-target effects should always be considered, as with any small molecule inhibitor. To validate that the observed phenotype is due to EZH2 inhibition, consider the following control experiments:
-
Use a structurally different EZH2 inhibitor to see if it recapitulates the same phenotype.
-
Employ genetic approaches such as siRNA or shRNA to knock down EZH2 and compare the phenotype to that of this compound treatment.
-
Use a negative control compound that is structurally similar but inactive against EZH2.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or handling has led to the degradation of this compound. | - Always store the solid compound and stock solutions at the recommended temperature (-20°C) and protect from light. - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Solubility Issues: The compound has precipitated out of the solution, leading to a lower effective concentration. | - Ensure the stock solution in DMSO is clear before diluting it in aqueous media. - When preparing working solutions in cell culture media, do not exceed the solubility limit. It is recommended to perform a solubility test. - The final DMSO concentration should be kept low (e.g., <0.1%) to prevent precipitation in the aqueous medium.[10] | |
| Suboptimal Concentration: The concentration of this compound used is not sufficient to inhibit EZH2 in your specific cell line. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line. - The cellular IC50 can be significantly higher than the biochemical IC50.[10] | |
| High background or non-specific effects in assays | Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific inhibition. | - Visually inspect your working solution for any signs of precipitation or turbidity. - Include a control with a structurally related but inactive compound. - Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer to prevent aggregation.[10] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high and is causing cellular stress or death. | - Ensure the final DMSO concentration in your cell culture is consistent across all treatment groups, including the vehicle control, and is below 0.5%, and ideally below 0.1%.[10] | |
| Cellular toxicity observed at expected effective concentrations | Off-target Effects: The inhibitor may be affecting other cellular targets in addition to EZH2. | - Perform control experiments as described in FAQ Q5 to validate on-target effects. - Lower the concentration of the inhibitor and/or shorten the treatment duration. |
| Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to EZH2 inhibition or the compound itself. | - Test the inhibitor on a different cell line to see if the toxicity is cell-line specific. - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50). |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Wild-Type EZH2) | 1.01 nM | [1][2][3] |
| Molecular Formula | C24H20BrN3O3 | [2][3] |
| Molecular Weight | 478.34 g/mol | [2][3] |
| CAS Number | 2826234-37-9 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cellular assays.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Analyze the data by normalizing the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
interpreting unexpected results with Ezh2-IN-18
Welcome to the technical support center for Ezh2-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, including unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[3] this compound exerts its effects by inhibiting the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of EZH2 target genes. The potent inhibitory activity of this compound is demonstrated by its low nanomolar IC50 value.[1][2][4]
Q2: What are the main applications of this compound in research?
This compound is primarily used as a chemical probe to investigate the biological roles of EZH2 in various physiological and pathological processes. Its potent and specific activity makes it a valuable tool for studying the consequences of EZH2 inhibition in cancer biology, developmental biology, and immunology. Common applications include assessing the impact of EZH2 inhibition on cell proliferation, differentiation, apoptosis, and gene expression.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to warm to room temperature to prevent condensation.
Troubleshooting Guide: Interpreting Unexpected Results
Researchers using potent EZH2 inhibitors like this compound may encounter results that deviate from the expected outcome of global H3K27me3 reduction and target gene de-repression. This guide addresses common unexpected findings in a question-and-answer format.
Q4: I treated my cells with this compound, but I don't see a significant decrease in global H3K27me3 levels by Western blot. What could be the reason?
Several factors could contribute to this observation:
-
Insufficient Treatment Duration or Concentration: The reduction of H3K27me3 is a dynamic process that occurs over several cell divisions as the existing methylation marks are diluted. A short treatment duration may not be sufficient to observe a significant decrease. It is recommended to perform a time-course experiment (e.g., 2, 4, and 6 days) to determine the optimal treatment time for your cell line. Additionally, ensure that the concentration of this compound used is appropriate for your specific cell model by performing a dose-response analysis.
-
High Histone Turnover Rate: In some cell types, the turnover rate of histone proteins might be slow, requiring longer treatment times to see a reduction in H3K27me3.
-
Antibody Issues: The specificity and efficiency of the primary antibody against H3K27me3 are crucial. Verify the antibody's performance using positive and negative controls. It is also important to use a loading control, such as total Histone H3, to ensure equal protein loading.
-
Compensatory Mechanisms: In some contexts, other histone methyltransferases might partially compensate for the loss of EZH2 activity, although this is less common for H3K27 trimethylation.
Q5: I observe a paradoxical increase in the expression of some EZH2 target genes after treatment with this compound, while others remain repressed. Why is this happening?
This phenomenon, while seemingly counterintuitive, can be explained by the complex nature of EZH2 function and gene regulation:
-
Non-Canonical EZH2 Functions: EZH2 possesses functions beyond its canonical role as a transcriptional repressor. It can act as a transcriptional co-activator for certain genes, and this activity may be independent of its methyltransferase function.[5] Inhibition of the catalytic activity might not affect these non-canonical roles or could even lead to unforeseen regulatory changes.
-
Bivalent Promoters: Some genes, particularly developmental regulators, are located at "bivalent" promoters that carry both the repressive H3K27me3 mark and the activating H3K4me3 mark. The net effect on gene expression upon EZH2 inhibition can depend on the interplay between the loss of repression and the presence of activating marks, as well as the local chromatin context.
-
Redistribution of PRC2: Inhibition of EZH2's catalytic activity can lead to a genome-wide redistribution of the PRC2 complex.[6] This redistribution may result in altered PRC2 occupancy at different genomic loci, leading to unexpected changes in gene expression.
-
Secondary Effects: The observed changes in gene expression could be secondary effects resulting from the altered expression of a primary EZH2 target that is itself a transcription factor.
Q6: My cells show unexpected resistance or even increased proliferation after treatment with this compound. What are the potential mechanisms?
While EZH2 inhibition is often associated with anti-proliferative effects, resistance can occur through various mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative survival pathways. For EZH2 inhibitors, resistance can emerge through the activation of pathways such as the PI3K/AKT or MEK/ERK signaling cascades.[5]
-
EZH2-Independent Growth: The proliferation of some cancer cells may not be solely dependent on EZH2's catalytic activity. They may rely on other oncogenic drivers.
-
Off-Target Effects: Although this compound is a potent EZH2 inhibitor, the possibility of off-target effects at high concentrations cannot be entirely excluded. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target activities.
-
Acquired Resistance Mutations: Prolonged exposure to EZH2 inhibitors can lead to the selection of cancer cell clones with mutations in the EZH2 gene that confer resistance to the inhibitor.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Cell Line Context | Reference |
| This compound | EZH2 (Wild-Type) | 1.01 | N/A (Biochemical Assay) | [1][2][4] |
Experimental Protocols
Western Blot for H3K27me3 Detection
This protocol details the steps for assessing changes in global H3K27me3 levels following treatment with this compound.
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone extraction, an acid extraction protocol is recommended. Briefly, resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation. Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid.
-
-
Protein Quantification:
-
Quantify the protein concentration of the cell lysates or extracted histones using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (15-30 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, probe a parallel blot or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a general workflow for performing ChIP-seq to analyze the genome-wide distribution of H3K27me3 after this compound treatment.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonify the chromatin to shear the DNA to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with a ChIP-grade antibody against H3K27me3 overnight at 4°C. A mock IP with a non-specific IgG should be included as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Cell Viability Assay (MTS Assay)
This protocol describes how to measure cell viability in response to this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
-
Compound Treatment:
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating EZH2-IN-18 Specificity: A Comparative Guide to Genetic Knockdowns
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of EZH2-IN-18, a potent EZH2 inhibitor, with genetic knockdown approaches—siRNA and CRISPR/Cas9—to ascertain its specificity and functional equivalence.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
This compound has emerged as a potent, quinolinone-based inhibitor of wild-type EZH2, with a reported IC50 of 1.01 nM[1]. This guide will delve into the experimental data supporting the validation of this compound's specificity by comparing its effects to those induced by transient (siRNA) and permanent (CRISPR/Cas9) genetic silencing of the EZH2 gene.
Comparing Pharmacological Inhibition with Genetic Knockdown
The gold standard for validating the specificity of a targeted inhibitor is to demonstrate that its phenotypic effects phenocopy those of genetic removal of the target protein. This comparison helps to distinguish on-target effects from potential off-target activities of the chemical compound.
| Parameter | This compound (Pharmacological Inhibition) | EZH2 siRNA (Transient Knockdown) | EZH2 CRISPR/Cas9 (Permanent Knockout) |
| Mechanism of Action | Competitive inhibition of the EZH2 methyltransferase activity. | Post-transcriptional gene silencing via mRNA degradation. | Permanent gene disruption at the DNA level. |
| Temporal Control | Reversible and dose-dependent; effects diminish upon compound withdrawal. | Transient; effects last for several days until the siRNA is diluted or degraded. | Permanent and heritable loss of gene function. |
| Specificity | Potential for off-target kinase inhibition. Dependent on the inhibitor's chemical structure. | High sequence specificity, but potential for off-target effects due to partial complementarity to other mRNAs. | High on-target specificity determined by the guide RNA sequence; potential for off-target DNA cleavage. |
| Typical Efficacy | Potent inhibition of EZH2 enzymatic activity (IC50 = 1.01 nM)[1]. | Significant reduction in EZH2 mRNA and protein expression (often >80%). | Complete and permanent loss of EZH2 protein expression. |
Table 1: Comparison of EZH2 Targeting Modalities. This table summarizes the key characteristics of pharmacological inhibition with this compound versus genetic knockdown approaches.
Experimental Data: this compound vs. Genetic Knockdowns
The following tables summarize key experimental data comparing the effects of this compound with those of EZH2 siRNA and CRISPR-mediated knockout on cellular processes.
| Cell Line | Treatment | EZH2 Protein Level | Global H3K27me3 Level | Reference |
| A549 | This compound (10 µM) | No change | Significant reduction | [1] |
| A549 | EZH2 siRNA | Significant reduction | Significant reduction | [2] |
| MDA-MB-231 | EZH2 CRISPR/Cas9 | Complete loss | Significant reduction | [3] |
Table 2: Effect on EZH2 Expression and H3K27me3 Levels. This table compares the impact of this compound and genetic knockdowns on the target protein and its enzymatic product.
| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |
| A549 | This compound | Significant inhibition of proliferation | Induction of apoptosis | [1] |
| A549 | EZH2 siRNA | Decreased cell viability | Induction of apoptosis | [2] |
| MDA-MB-231 | EZH2 CRISPR/Cas9 | Inhibition of proliferation | Not specified | [3] |
Table 3: Phenotypic Effects on Cancer Cell Lines. This table outlines the downstream functional consequences of inhibiting or knocking out EZH2 in different cancer cell lines.
Experimental Protocols
To ensure reproducibility and facilitate the design of validation studies, detailed experimental protocols for the key assays are provided below.
EZH2 siRNA-Mediated Knockdown and Western Blot Analysis
Objective: To transiently reduce EZH2 expression and assess the downstream impact on protein levels.
-
Cell Culture and Transfection:
-
Plate cells (e.g., A549) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare the siRNA transfection mix according to the manufacturer's protocol. A typical protocol involves diluting the EZH2-specific siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Incubate the siRNA-lipid complex for 15-20 minutes at room temperature.
-
Add the complex to the cells and incubate for 48-72 hours.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
CRISPR/Cas9-Mediated EZH2 Knockout
Objective: To permanently disrupt the EZH2 gene and establish a stable knockout cell line.
-
Guide RNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the EZH2 gene to maximize the likelihood of a frameshift mutation.
-
Clone the sgRNA sequences into a suitable CRISPR/Cas9 expression vector, which may also contain a fluorescent marker for selection.
-
-
Transfection and Selection:
-
Transfect the host cell line (e.g., MDA-MB-231) with the EZH2-targeting CRISPR/Cas9 plasmid.
-
After 48-72 hours, sort the transfected cells based on the fluorescent marker expression using fluorescence-activated cell sorting (FACS).
-
Plate the sorted cells at a low density to obtain single-cell colonies.
-
-
Validation of Knockout:
-
Expand individual clones and screen for EZH2 knockout by Western blot analysis.
-
Confirm the gene editing at the genomic level by Sanger sequencing of the targeted locus PCR product. The T7 endonuclease I (T7EI) assay can also be used for initial screening of insertions or deletions (indels)[3].
-
Cell Viability and Apoptosis Assays
Objective: To quantify the effect of EZH2 inhibition or knockdown on cell proliferation and programmed cell death.
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with EZH2 siRNA.
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat or transfect cells as described above.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualizing the Molecular Context
To provide a clearer understanding of the biological processes involved, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for validating an EZH2 inhibitor.
Caption: EZH2 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for EZH2 Inhibitor Validation.
Conclusion
The validation of a targeted inhibitor's specificity is paramount for its development as a therapeutic agent. By comparing the cellular and phenotypic effects of this compound with those of genetic knockdown methods like siRNA and CRISPR/Cas9, researchers can confidently attribute the observed biological activities to the on-target inhibition of EZH2. The available data suggests that this compound effectively phenocopies the effects of EZH2 loss, supporting its specificity. However, comprehensive head-to-head studies in the same cellular context are essential for definitive validation and to fully characterize its therapeutic potential. This guide provides the framework and necessary protocols to conduct such validation studies.
References
- 1. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EZH2 Inhibitors: Ezh2-IN-18 and UNC1999
In the landscape of epigenetic drug discovery, inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase, have emerged as promising therapeutic agents in various cancers. This guide provides a comparative analysis of two such inhibitors: Ezh2-IN-18 and UNC1999. While UNC1999 is a well-characterized dual EZH1/EZH2 inhibitor with extensive supporting data, information on this compound is currently limited in the public domain, restricting a direct, comprehensive comparison. This guide summarizes the available data for both compounds to aid researchers, scientists, and drug development professionals in their understanding of these molecules.
Overview of EZH2 and its Role in Disease
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including lymphomas, breast cancer, and prostate cancer, by silencing tumor suppressor genes.[2] Inhibition of EZH2 can reverse this aberrant gene silencing, leading to the reactivation of tumor suppressor pathways and subsequent anti-tumor effects.[2]
EZH2 Signaling Pathway
The following diagram illustrates the canonical pathway of EZH2-mediated gene silencing and the mechanism of action for EZH2 inhibitors.
Caption: EZH2, as part of the PRC2 complex, methylates H3K27 to repress gene transcription. EZH2 inhibitors block this activity.
Comparative Data Summary
The following table summarizes the available quantitative data for this compound and UNC1999. It is important to note the significant disparity in the depth of available information.
| Feature | This compound | UNC1999 |
| Target(s) | EZH2 (Wild-Type) | EZH2 (Wild-Type and Mutants), EZH1 |
| Mechanism of Action | Not specified | S-adenosylmethionine (SAM)-competitive |
| IC50 (EZH2) | 1.01 nM (for WT)[3] | <10 nM (for WT)[4] |
| IC50 (EZH1) | Data not available | 45 nM[4] |
| Cellular Activity | Reported to inhibit proliferation and induce apoptosis in tumor cells[3] | Reduces H3K27me3 levels in cells, inhibits proliferation of various cancer cell lines, induces apoptosis and differentiation.[4][5] |
| Selectivity | Data not available | Highly selective for EZH2 and EZH1 over other methyltransferases.[4] |
| Oral Bioavailability | Data not available | Yes, demonstrated in mice.[6] |
UNC1999: A Well-Characterized Dual EZH1/EZH2 Inhibitor
UNC1999 is a potent and selective small molecule inhibitor of both EZH2 and its close homolog EZH1.[4] Its dual activity is a key feature, as EZH1 can sometimes compensate for the loss of EZH2 function, leading to therapeutic resistance.
Biochemical and Cellular Activity of UNC1999
-
Potent Inhibition: UNC1999 exhibits low nanomolar IC50 values for both EZH2 (<10 nM) and EZH1 (45 nM) in biochemical assays.[4]
-
Cellular Efficacy: In cellular assays, UNC1999 effectively reduces global levels of H3K27me3 and H3K27me2.[4] This on-target activity leads to the derepression of polycomb target genes, including tumor suppressors like CDKN2A.[5]
-
Anti-cancer Effects: UNC1999 has been shown to inhibit the proliferation of various cancer cell lines, particularly those with EZH2 mutations or those dependent on PRC2 activity.[5][7] It can induce cell cycle arrest, apoptosis, and cellular differentiation.[5]
-
Oral Bioavailability: UNC1999 is orally bioavailable, which has been demonstrated in mouse models, making it a valuable tool for in vivo studies.[6]
This compound: An Inhibitor with Limited Public Data
This compound is described as a potent inhibitor of wild-type EZH2 with an IC50 of 1.01 nM.[3] According to the supplier, it demonstrates anti-proliferative and pro-apoptotic activity in tumor cells.[3] However, detailed information regarding its selectivity for other methyltransferases, its effect on EZH1, its mechanism of action (e.g., SAM-competitive), and its pharmacokinetic properties are not available in peer-reviewed literature. The lack of published data makes it challenging to independently verify its potency and selectivity and to compare its broader biological effects with well-characterized inhibitors like UNC1999.
Experimental Protocols
Detailed experimental protocols for UNC1999 have been extensively published. Due to the lack of primary literature for this compound, specific protocols for its use are not available. However, a general workflow for evaluating EZH2 inhibitors is presented below.
General Experimental Workflow for EZH2 Inhibitor Evaluation
Caption: A typical workflow for characterizing a novel EZH2 inhibitor, from biochemical potency to in vivo efficacy.
Detailed Methodologies (General Principles):
-
In Vitro Methyltransferase Assay (IC50 Determination):
-
Recombinant EZH2/PRC2 complex is incubated with a histone H3 peptide substrate and the methyl donor, S-adenosylmethionine (SAM), often radiolabeled ([3H]-SAM).
-
The inhibitor (this compound or UNC1999) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined time and then stopped.
-
The amount of methylated peptide is quantified, typically by scintillation counting or antibody-based detection methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Cellular H3K27me3 Quantification (Western Blot):
-
Cancer cells are treated with the inhibitor or vehicle control for a specified duration (e.g., 48-96 hours).
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K27me3 and total H3 (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized and quantified.
-
-
Cell Proliferation Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 3-7 days), MTT reagent is added to the wells.
-
Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
Conclusion
UNC1999 stands as a well-vetted chemical probe for studying the biological roles of EZH2 and EZH1. Its dual inhibitory activity, cellular efficacy, and oral bioavailability make it a valuable tool for both in vitro and in vivo research. In contrast, this compound, while reportedly potent against wild-type EZH2 in a biochemical assay, lacks the extensive public data required for a thorough comparative evaluation. Researchers considering this compound should be aware of the limited information and may need to perform extensive in-house validation. For studies requiring a well-characterized EZH2 inhibitor with a known mechanism of action and established cellular effects, UNC1999 is the more substantiated choice based on currently available scientific literature.
References
- 1. mdpi.com [mdpi.com]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-seq Data from Ezh2-IN-18 Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating differential gene expression data obtained from RNA-sequencing (RNA-seq) of cells treated with Ezh2-IN-18, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] Inhibition of EZH2 is expected to lead to the derepression of target genes, impacting various cellular processes and signaling pathways. This guide outlines alternative experimental methods to corroborate RNA-seq findings, presents detailed protocols, and offers insights into interpreting the validation data in the context of known EZH2 functions.
Comparison of Alternative Methods for RNA-seq Data Validation
Effective validation of RNA-seq data requires orthogonal methods that can confirm changes in gene expression at the RNA or protein level, or by assessing the direct impact of the inhibitor on the epigenetic mark. Below is a comparison of commonly used techniques.
| Method | Principle | What it Validates | Advantages | Limitations |
| Quantitative Reverse Transcription PCR (qRT-PCR) | Measures the amount of a specific RNA transcript by reverse transcribing it to cDNA followed by PCR amplification. | Changes in mRNA levels of specific genes. | Highly sensitive and specific, cost-effective for a small number of targets, well-established method. | Limited to a small number of genes per experiment, requires careful primer design and validation. |
| Western Blotting | Uses antibodies to detect specific proteins separated by size in a gel. | Changes in protein expression levels. | Confirms that changes in mRNA translate to changes in protein, provides information on protein size and post-translational modifications. | Semi-quantitative, dependent on antibody quality, lower throughput than qRT-PCR. |
| Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) | Isolates DNA fragments bound to a specific protein (e.g., H3K27me3) using an antibody, followed by quantification of specific DNA sequences by qPCR. | Changes in the abundance of a specific histone modification at the promoter of target genes. | Directly assesses the mechanism of EZH2 inhibition, provides a direct link between histone modification and gene expression changes. | Technically more challenging than qRT-PCR or Western Blotting, requires high-quality antibodies and careful optimization. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Uses antibodies to visualize the localization and abundance of specific proteins or histone modifications within cells or tissues. | Changes in protein expression and localization, or global changes in histone modifications. | Provides spatial information within the cell or tissue context, can assess cell-to-cell variability. | Less quantitative than other methods, interpretation can be subjective. |
Detailed Experimental Protocols
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is designed to validate the differential expression of select target genes identified from RNA-seq data.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from this compound treated and vehicle-treated control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
2. Primer Design and Validation:
-
Design primers for target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) using primer design software (e.g., Primer-BLAST). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Western Blotting
This protocol is for validating changes in the protein levels of key target genes.
1. Protein Extraction and Quantification:
-
Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay kit (Thermo Fisher Scientific).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol assesses the direct effect of this compound on H3K27me3 marks at the promoters of target genes.
1. Chromatin Cross-linking and Shearing:
-
Cross-link proteins to DNA in this compound treated and control cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
4. qPCR Analysis:
-
Perform qPCR on the purified DNA using primers designed to amplify the promoter regions of target genes.
-
Analyze the data as a percentage of input DNA.
Expected Outcomes and Data Interpretation
Treatment with this compound is expected to decrease global H3K27me3 levels, leading to the upregulation of EZH2 target genes. The validation experiments should confirm the trends observed in the RNA-seq data.
| RNA-seq Result | Expected qRT-PCR Result | Expected Western Blot Result | Expected ChIP-qPCR Result |
| Upregulation of Gene X | Increased mRNA levels of Gene X | Increased protein levels of Gene X | Decreased H3K27me3 at the promoter of Gene X |
| Downregulation of Gene Y | Decreased mRNA levels of Gene Y | Decreased protein levels of Gene Y | No change or indirect effects on H3K27me3 |
| No change in Gene Z | No significant change in mRNA levels of Gene Z | No significant change in protein levels of Gene Z | No significant change in H3K27me3 at the promoter of Gene Z |
Discrepancies between RNA-seq and validation data can arise. For instance, changes in mRNA levels may not always correlate with protein levels due to post-transcriptional regulation. In such cases, further investigation into the regulatory mechanisms is warranted.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways known to be regulated by EZH2 and a typical experimental workflow for validating RNA-seq data.
Caption: EZH2-mediated signaling pathways.
Caption: Experimental workflow for RNA-seq validation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
